molecular formula C8H12N2O B2762629 3-(Propan-2-yloxy)pyridin-4-amine CAS No. 1395034-81-7

3-(Propan-2-yloxy)pyridin-4-amine

Cat. No.: B2762629
CAS No.: 1395034-81-7
M. Wt: 152.197
InChI Key: BECODDZYPZZGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yloxy)pyridin-4-amine is a pyridine derivative with an isopropoxy (-OCH(CH₃)₂) substituent at position 3 and an amine (-NH₂) group at position 4. The compound’s molecular formula is C₈H₁₂N₂O, with a calculated molecular weight of 152.19 g/mol.

Such features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

3-propan-2-yloxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECODDZYPZZGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with an appropriate alkylating agent. One common method is the reaction of 4-aminopyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amides or other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

3-(Propan-2-yloxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Ether Substituents

4-[4-(Propan-2-yl)phenoxy]pyridin-3-amine
  • Structure: A phenoxy group at position 4 of the pyridine ring and an amine at position 3.
  • Molecular Weight : 228.29 g/mol .
  • Key Differences: The phenoxy group introduces aromaticity and bulkiness compared to the aliphatic isopropoxy group in 3-(Propan-2-yloxy)pyridin-4-amine. This may reduce solubility but enhance π-π stacking interactions in biological targets.
HNPC-A9229 (5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)
  • Structure : Pyrimidin-4-amine core with a pyridin-2-yloxy substituent.
  • Bioactivity : Exhibits fungicidal activity with EC₅₀ values of 0.16 mg/L (Puccinia sorghi) and 1.14 mg/L (Erysiphe graminis) , outperforming commercial fungicides like tebuconazole .
  • Key Differences : The pyrimidine core and chlorine/difluoromethyl groups enhance bioactivity but increase molecular complexity.

Pyridine Derivatives with Amine Substituents

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Structure : Methoxy (-OCH₃) at position 4, trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) at position 3, and amine at position 2.
  • Molecular Weight : 248.37 g/mol .
  • Key Differences : The electron-withdrawing trimethylsilyl ethynyl group reduces basicity of the amine compared to this compound.
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine
  • Structure : Fused pyrido-pyrimidine system with a fluoropyridinyl substituent.
  • Applications : Acts as a kinase inhibitor ligand (Ligand ID: L0K7GF) .
  • Key Differences : The fused ring system increases rigidity and target specificity but complicates synthesis.

Biological Activity

3-(Propan-2-yloxy)pyridin-4-amine, with the CAS number 1395034-81-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propan-2-yloxy group and an amine functional group. Its structural formula is represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound has been investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain phospholipases, which are crucial in lipid metabolism and cell signaling pathways. This inhibition could lead to altered cellular responses in pathological conditions such as cancer .
  • Antiviral Activity : Similar compounds have shown antiviral properties by inhibiting viral replication in host cells, indicating that this compound may also possess such activity .

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to affect cell cycle progression has also been noted.

Antimicrobial Effects

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate significant inhibitory effects, suggesting its potential use in treating infections.

Study on Enzyme Inhibition

A study focused on the inhibition of lysosomal phospholipase A2 (PLA2G15) revealed that compounds similar to this compound could predict drug-induced phospholipidosis, a condition linked to drug toxicity. The findings suggested that this compound might serve as a lead for developing safer pharmaceuticals .

Antiviral Efficacy

In another study involving viral replication assays, compounds structurally related to this compound demonstrated significant inhibition of retroviral replication. The IC50 values reported were promising, indicating potential therapeutic applications in antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeTargeted PathwayObserved EffectReference
AnticancerApoptosis inductionCell death in cancer cell lines
AntimicrobialBacterial growth inhibitionSignificant reduction in viability
Enzyme InhibitionPLA2G15Predictive of phospholipidosis
AntiviralRetroviral replicationIC50 values indicating inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.